1-(5-Chloro-2-methoxyphenyl)-3-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted methoxyphenyl group and a methoxymethyl-substituted dihydropyrimidinyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the chlorination of a methoxyphenyl precursor, followed by the introduction of the guanidine group through a series of nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the methoxymethyl and dihydropyrimidinyl groups.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine can be compared with similar compounds such as:
1-(5-Chloro-2-methoxyphenyl)-3-[4-(methyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine: This compound has a similar structure but with a methyl group instead of a methoxymethyl group.
1-(5-Chloro-2-methoxyphenyl)-3-[4-(hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine: This compound features a hydroxymethyl group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O3/c1-22-7-9-6-12(21)19-14(17-9)20-13(16)18-10-5-8(15)3-4-11(10)23-2/h3-6H,7H2,1-2H3,(H4,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTTZKIAQIGMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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